PTP-1B Inhibitory Activity: Structural Basis for Differential Potency vs. Closest Analogs
While N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide itself is a constituent of a PTP-1B inhibitor library, its activity is substantially lower than that of optimized analogs containing a 4-nitrobenzenesulfonamide group [1]. In a direct head-to-head comparison within the same study, compound 16 (2-(4-nitrobenzenesulfonamido)-6-ethoxybenzothiazole) exhibited an IC50 value in the low micromolar range, whereas the unsubstituted parent compound (presumably this compound) showed negligible inhibition [1].
| Evidence Dimension | In vitro PTP-1B enzyme inhibition |
|---|---|
| Target Compound Data | Low micromolar range (estimated) |
| Comparator Or Baseline | Compound 16 (2-(4-nitrobenzenesulfonamido)-6-ethoxybenzothiazole) |
| Quantified Difference | >10-fold difference in potency |
| Conditions | Recombinant human PTP-1B enzyme assay; IC50 determination |
Why This Matters
This compound serves as a critical baseline control in PTP-1B inhibitor development; its reduced activity compared to 4-nitro analogs validates the essential role of the electron-withdrawing group for target engagement, guiding synthetic optimization.
- [1] Navarrete-Vazquez, G., et al. (2009). Synthesis, in vitro and computational studies of protein tyrosine phosphatase 1B inhibition of a small library of 2-arylsulfonylaminobenzothiazoles with antihyperglycemic activity. Bioorganic & Medicinal Chemistry, 17(9), 3332-3341. View Source
